molecular formula C15H22N2O2S B2477780 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide CAS No. 2034444-65-8

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide

Cat. No.: B2477780
CAS No.: 2034444-65-8
M. Wt: 294.41
InChI Key: YXICNFXCCKNICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide (CAS 2034444-65-8) is a synthetic compound with a molecular formula of C15H22N2O2S and a molecular weight of 294.41 g/mol . This structurally complex molecule is characterized by a furan-3-carboxamide group linked via a methylene bridge to a piperidine ring, which is in turn substituted at its nitrogen atom with a tetrahydrothiophene (thiolane) group . This combination of heterocyclic motifs—furan, piperidine, and tetrahydrothiophene—is often associated with interesting pharmacokinetic properties and target binding affinities in medicinal chemistry research . Compounds featuring piperidine and carboxamide functional groups are frequently investigated for their interactions with the central nervous system (CNS) and have shown high affinity for various biological targets, including G-protein coupled receptors (GPCRs) . The structural features of this molecule suggest potential as a valuable scaffold in hit-to-lead optimization campaigns and for probing novel biological pathways. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXICNFXCCKNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction.

    Coupling with Furan Carboxamide: The final step involves coupling the piperidine-thiolane intermediate with furan-3-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analog Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules from the provided evidence:

Compound Name / ID Molecular Weight (g/mol) Key Substituents Therapeutic Area / Notes Structural Distinctions
N-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide (Target) ~305 (estimated) Thiolane (C₄H₇S), furan-3-carboxamide Hypothesized: CNS or enzyme modulation Unique thiolane-piperidine-furan combination
2'-Fluoroortho-fluorofentanyl () ~453 2-fluorophenethyl, 2-fluorophenylpropionamide Opioid receptor agonist Phenethyl and fluorophenyl groups; opioid scaffold
4'-Methyl acetyl fentanyl () ~393 4-methylphenethyl, phenylacetamide Opioid receptor agonist Methylphenethyl substitution; acetyl group
Goxalapladib () 718.80 Naphthyridine, trifluoromethyl biphenyl, methoxyethyl-piperidine Atherosclerosis treatment Large polycyclic structure; high molecular weight
N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide () 304.3 Pyrazole, oxazole, thiophene Fragment screening (enzyme inhibition?) Oxazole-thiophene combination; hydroxyethyl group

Key Comparative Insights

Piperidine Substitution Patterns
  • Target vs. Fentanyl Analogs (): The target compound lacks the phenethyl and fluorophenyl groups critical for opioid receptor binding in fentanyl analogs.
  • Target vs. Goxalapladib () : Goxalapladib’s piperidine is substituted with a methoxyethyl group and integrated into a naphthyridine-acetamide scaffold, targeting atherosclerosis via phospholipase A2 inhibition. The target’s simpler structure (~305 vs. 718.80 g/mol) may confer advantages in bioavailability and blood-brain barrier penetration .
Heterocyclic Influences
  • Thiolane vs. Thiophene/Oxazole (): The thiolane ring in the target compound is saturated, enhancing conformational rigidity compared to aromatic thiophene or oxazole rings in compounds. This could improve binding specificity to enzymes or receptors requiring planar vs. non-planar interactions .
  • Furan-3-Carboxamide vs.
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability : Thiolane’s sulfur may act as a bioisostere for oxygen or methylene groups, offering resistance to oxidative degradation compared to ’s oxazole derivatives .

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure, which includes a furan ring, a piperidine moiety, and a thiolane group. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of furan-containing compounds have shown significant activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. A study reported that certain furan derivatives had IC50 values as low as 6.2 μM against HCT-116 cells, indicating potent anticancer properties .

2. Antimicrobial Properties
Compounds with similar structural features have also demonstrated antimicrobial activities. The furan ring is known for enhancing the antimicrobial efficacy of various compounds. Specifically, studies have shown that certain furan derivatives possess good antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

3. Neuroprotective Effects
Some piperidine derivatives exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
  • Interaction with Cellular Pathways : The compound may modulate key signaling pathways such as apoptosis and cell cycle regulation.

Research Findings

A summary of relevant studies is presented in the table below:

Study ReferenceBiological ActivityCell Line TestedIC50 Value
AnticancerHCT-1166.2 μM
AntimicrobialVarious BacteriaVaries
NeuroprotectiveNeuronal CellsNot Specified

Case Studies

Several case studies highlight the efficacy of furan-containing compounds in clinical settings:

  • Case Study on Anticancer Activity : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Antimicrobial Efficacy : A study demonstrated that a related compound significantly reduced bacterial load in infected animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.